From Myrtenal: Enantiopure imines containing the [(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine moiety have been synthesized by reacting (1R)-(-)-myrtenal with various primary amines. [] These imines were subsequently used to create diastereomerically enriched lithium-scorpionate compounds. [] The corresponding enantiomerically pure amines were obtained by hydrolyzing these lithium-scorpionate compounds with water. []
From Nopol: Nopol can be transformed into [(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine through a multistep synthesis. This involves converting the primary alcohol group of nopol to a suitable leaving group, followed by substitution with azide and subsequent reduction to the amine. []
CB2 Receptor Agonism: While not explicitly investigated for [(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine, related pinane derivatives, such as HU308, are known to act as cannabinoid-2 (CB2) receptor agonists. [] CB2 receptor activation can exert various effects, including modulation of immune responses and protection against ischemia-reperfusion injury.
Chiral Ligand Synthesis: Its enantiopure derivatives are used to synthesize chiral scorpionate ligands, which are important in coordination chemistry for creating chiral metal complexes. These complexes can serve as catalysts for asymmetric synthesis, enabling the production of enantiomerically pure compounds for pharmaceuticals and other applications. []
Drug Discovery: [(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine derivatives, particularly myrtenyl grafted pseudo-peptides, show promise as potential anticancer agents. [] Their cytotoxicity against cancer cells, coupled with their potential for selective activity, makes them interesting candidates for further development.
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7